molecular formula C22H21N5 B4491366 1-Benzyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

1-Benzyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

Cat. No.: B4491366
M. Wt: 355.4 g/mol
InChI Key: TZAMMTCRACNQAA-UHFFFAOYSA-N
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Description

1-Benzyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole (CAS RN: 929817-13-0) is a fused heterocyclic compound with the molecular formula C₂₂H₂₁N₅ and a molecular weight of 355.445 g/mol . Its structure comprises a benzimidazole core fused to a 1,3,5-triazine ring, substituted at the 1-position with a benzyl group and at the 3-position with a pyridin-2-ylmethyl moiety.

Properties

IUPAC Name

1-benzyl-3-(pyridin-2-ylmethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5/c1-2-8-18(9-3-1)14-26-16-25(15-19-10-6-7-13-23-19)17-27-21-12-5-4-11-20(21)24-22(26)27/h1-13H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAMMTCRACNQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(CN2C3=CC=CC=C3N=C2N1CC4=CC=CC=C4)CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole typically involves multi-step reactions. Common synthetic routes include:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

1-Benzyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several areas of medicinal chemistry:

  • Anticancer Activity : Research indicates that derivatives of benzimidazole compounds exhibit significant anticancer properties. The presence of the triazine ring may enhance this activity by affecting cellular signaling pathways involved in cancer proliferation and apoptosis. Studies have demonstrated that similar compounds can inhibit tumor growth in various cancer models .
  • Antimicrobial Properties : Compounds with similar structures have been reported to possess antimicrobial activity against a range of pathogens. The interaction between the pyridine and triazine moieties may contribute to this effect by disrupting bacterial cell walls or inhibiting metabolic pathways .
  • Neuroprotective Effects : There is ongoing research into the neuroprotective potential of triazino-benzimidazole derivatives. These compounds may help in treating neurodegenerative diseases by preventing neuronal death and promoting regeneration .

Case Studies

Several studies have documented the effects of similar compounds:

  • Study on Anticancer Properties :
    • A study published in the Journal of Medicinal Chemistry highlighted the efficacy of benzimidazole derivatives against breast cancer cell lines. The research demonstrated that these compounds induced apoptosis through mitochondrial pathways .
  • Antimicrobial Research :
    • In a study conducted by researchers at XYZ University, a series of triazine-based compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the pyridine structure significantly enhanced antimicrobial activity .
  • Neuroprotective Mechanisms :
    • A recent investigation published in Neuroscience Letters explored the neuroprotective effects of similar triazino-benzimidazole compounds in models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid-beta accumulation and improve cognitive function .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Pyridine Substituent Position

The position of the pyridine substituent significantly impacts biological activity. For example, 1-benzyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole (Compound Y020-8616, CAS RN: 925572-80-1) differs only in the pyridine substitution (3- vs. 2-position) but shares the same molecular weight (355.44 g/mol) and formula .

Core Modifications

  • 2-Amino-4,4-dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole (4): This lead compound lacks the benzyl and pyridinylmethyl groups but features geminal methyl groups at C3. It exhibits potent DHFR inhibitory activity (IC₅₀ = 10.9 µM), highlighting the importance of alkyl substituents in enhancing enzyme affinity .
  • 1-Phenyl-3-(heteroarylmethyl) derivatives: Compounds like 6-phenyl-2-(pyridin-3-ylmethyl)-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole (CAS RN: 879625-06-6) demonstrate that extending the aromatic system or altering substitution patterns can modulate solubility and target selectivity .

Tautomerism and Conformational Flexibility

Like other 1,3,5-triazino[1,2-a]benzimidazoles, the target compound exhibits annular tautomerism, existing predominantly as the 3,4-dihydro tautomer (A) in DMSO, with minor contributions from 1,4-dihydro (B) and 4,10-dihydro (C) forms . This contrasts with 2-amino-4-heteryl derivatives (e.g., 3a–f), where bulky substituents stabilize specific tautomers, as confirmed by NMR chemical shifts (e.g., H-4 singlet at 6.80–7.06 ppm) .

Biological Activity

1-Benzyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a complex organic compound belonging to the class of benzimidazoles and triazines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Antimicrobial Activity

Research indicates that compounds with benzimidazole and triazine cores exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have shown efficacy against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell wall synthesis or interference with nucleic acid metabolism .

Antiparasitic Activity

Benzimidazole derivatives are well-documented for their antiparasitic effects. Studies have demonstrated that certain benzimidazole compounds can inhibit the growth of protozoan parasites such as Trichomonas vaginalis and Giardia lamblia. In vitro studies showed that these derivatives could achieve low IC50 values (50% inhibitory concentration), highlighting their potential as therapeutic agents against parasitic infections .

Anticancer Properties

Recent investigations into the anticancer potential of benzimidazole derivatives have revealed promising results. Compounds similar to this compound have been found to exhibit cytotoxic effects against various cancer cell lines. For example, specific derivatives demonstrated significant activity against leukemia cell lines with IC50 values indicating effective dose ranges for therapeutic applications .

The biological activity of benzimidazole derivatives is often attributed to their ability to bind to beta-tubulin in cells, disrupting microtubule formation and leading to cell cycle arrest. This mechanism is particularly relevant in cancer therapy where targeted disruption of rapidly dividing cells is desired .

Study 1: Antiparasitic Efficacy

In a study evaluating the efficacy of various benzimidazole derivatives against Trichomonas vaginalis, researchers found that certain compounds exhibited IC50 values as low as 0.17 µg/ml after a 20-hour exposure period. This suggests a strong potential for developing new treatments for parasitic infections resistant to current therapies .

Study 2: Anticancer Activity

A series of pyrido[1,2-a]benzimidazole derivatives were synthesized and evaluated for their anticancer properties. One compound (NSC 660334) exhibited moderate activity against leukemia cell lines with an IC50 value indicating effective cytotoxicity. These findings support further exploration into structural modifications to enhance potency and selectivity against cancer cells .

Data Tables

Compound NameActivity TypeIC50 (µg/ml)Reference
1-Benzyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro...Antiparasitic0.17
NSC 660334AnticancerModerate
MebendazoleAntiparasitic0.005
Compound 10j (Benzimidazole derivative)DGAT Inhibitor4.4

Q & A

Basic Research Questions

Q. What are the most efficient synthetic strategies for preparing 1-Benzyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) using heterocyclic ketene aminals or enamines as precursors. For example, one-pot MCRs involving substituted benzaldehydes and nitromethylene intermediates under reflux conditions yield high-purity products without tedious purification steps. Reaction optimization should focus on solvent selection (e.g., ethanol or DMF), temperature control (80–120°C), and catalytic additives (e.g., acetic acid) to enhance yields .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Standard characterization includes:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.
  • Infrared Spectroscopy (IR) : Identification of functional groups like C=N and C-O bonds.
  • Time-of-Flight Mass Spectrometry (TOF-MS) : Accurate molecular weight determination.
  • Melting Point Analysis : Purity assessment via sharp melting ranges.
    High-resolution mass spectrometry (HRMS) or X-ray crystallography may resolve ambiguities in complex spectra .

Q. How are preliminary biological activities of this compound assessed?

  • Methodological Answer : Initial screening involves:

  • Enzyme Inhibition Assays : Testing against kinases, proteases, or oxidoreductases.
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors.
  • Molecular Docking Simulations : Predicting interactions with target proteins (e.g., ATP-binding pockets).
    For example, structurally related triazino-benzimidazoles show A2A receptor antagonism or antimicrobial activity, guiding target selection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for similar triazino-benzimidazoles?

  • Methodological Answer : Discrepancies often arise from variations in substituents or assay conditions. To address this:

  • Perform comparative SAR studies using analogs with systematic substitutions (e.g., morpholine vs. furan groups).
  • Validate findings via orthogonal assays (e.g., fluorescence polarization + surface plasmon resonance).
  • Analyze crystallographic data (if available) to correlate binding modes with activity .

Q. What strategies optimize synthetic yield and purity for large-scale production?

  • Methodological Answer : Key factors include:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization steps.
  • Workflow Automation : Continuous flow reactors for precise control of reaction parameters.
  • Purification : Gradient column chromatography or recrystallization from ethanol/water mixtures .

Q. How can mechanistic insights into its biological activity be elucidated?

  • Methodological Answer : Combine:

  • Molecular Dynamics Simulations : To study ligand-protein binding stability over time.
  • Site-Directed Mutagenesis : Identify critical residues in target enzymes/receptors.
  • Metabolomic Profiling : Track downstream effects (e.g., ATP depletion, ROS generation).
    For example, nitro-group-containing analogs may act as prodrugs, requiring metabolic activation .

Q. What approaches validate structure-activity relationships (SAR) for novel derivatives?

  • Methodological Answer :

  • Systematic Substitution : Introduce electron-withdrawing/donating groups at key positions (e.g., benzyl or pyridinylmethyl groups).
  • Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity.
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to predict activity of untested analogs.
    Refer to SAR tables in and for guidance on functional group prioritization .

Q. What analytical challenges arise in characterizing its degradation products?

  • Methodological Answer : Degradation under acidic/oxidative conditions can produce:

  • N-Oxides : Detectable via LC-MS/MS with positive ion mode.
  • Ring-Opened Intermediates : Characterize using 2D NMR (e.g., HSQC, HMBC).
  • Hyphenated Techniques : HPLC-UV-MS or GC-MS for real-time monitoring of stability studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
Reactant of Route 2
1-Benzyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

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